molecular formula C17H28ClNO B1394737 4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1219981-02-8

4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride

Cat. No. B1394737
M. Wt: 297.9 g/mol
InChI Key: GSEBLDLOHNJHBO-UHFFFAOYSA-N
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Description

4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride , also known by its chemical formula C29H32N2O6 , is a synthetic compound with a molecular weight of approximately 504.588 g/mol . It belongs to the class of piperidine derivatives and exhibits interesting pharmacological properties.


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(2-Isopropyl-5-methylphenoxy)ethylamine (a precursor) with piperidine, followed by hydrochlorination to yield the hydrochloride salt form . The synthetic route may vary depending on the specific research context.


Molecular Structure Analysis

The molecular structure of 4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride consists of a piperidine ring fused to a phenoxyethyl group. The isopropyl and methyl substituents confer steric hindrance, affecting its interactions with biological targets. The hydrochloride salt provides water solubility and stability .

Scientific Research Applications

1. Crystal Structure Analysis

  • Crystal structures of related compounds: Studies have explored the crystal structures of compounds closely related to 4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride. For example, the crystal structures of derivatives of 1-methyl-2,6-diphenylpiperidin-4-ylidene have been examined to understand the conformational differences and the angles of inclination of the phenoxycarbonyl ring with respect to the piperidine ring mean plane (Raghuvarman, Sivakumar, Thanikachalam, & Aravindhan, 2014).

2. Synthesis and Copolymerization

  • Synthesis and copolymerization with styrene: Research has been conducted on the synthesis and styrene copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, which are structurally similar to 4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride. This research includes the characterization of these acrylates and their copolymerization properties (Whelpley, Zepeda, Schjerven, Rocus, & Kharas, 2022).

3. Opiate Activity Research

  • Opiate activity analysis: A series of novel 1'-methylxanthene-9-spiro-4'-piperidines, which share structural features with 4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride, has been prepared in the search for opiate analgesics with improved pharmacological properties. This research explores the structure-activity relationship of these compounds (Galt, Horbury, Matusiak, Pearce, & Shaw, 1989).

4. Molecular and Crystal Structures

  • Molecular and crystal structure studies: The molecular and crystal structures of hydroxy derivatives of hydropyridine, which are similar to 4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride, have been determined. These studies focus on the role of hydrogen bonds in molecular packing in crystals (Kuleshova & Khrustalev, 2000).

5. Synthesis of Schiff and Mannich Bases

  • Synthesis of Schiff and Mannich bases: Research on the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, involving reactions with compounds structurally similar to 4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride, has been conducted. This research includes the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones and their chemical structure confirmation (Bekircan & Bektaş, 2008).

Future Directions

: Sigma-Aldrich: 4-(2-((2-ISOPROPYL-5-METHYLPHENOXY)AC)CARBOHYDRAZONOYL)2-MEO-PH : Sigma-Aldrich: 4-((2-ISOPROPYL-5-METHYLPHENOXY)METHYL)ANILINE : Sigma-Aldrich: [2-(5-Isopropyl-2-methylphenoxy)ethyl]amine hydrochloride : ChemicalBook: 4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride : VWR: 4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]piperidine hydrochloride

properties

IUPAC Name

4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-13(2)16-5-4-14(3)12-17(16)19-11-8-15-6-9-18-10-7-15;/h4-5,12-13,15,18H,6-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEBLDLOHNJHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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